![molecular formula C12H15NO2 B1463912 (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid CAS No. 1049976-10-4](/img/structure/B1463912.png)
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid, or (3S,4R)-4-p-TPPCA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a chiral molecule that can be used as a precursor for the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active molecules. In addition, (3S,4R)-4-p-TPPCA has been used in the synthesis of drugs and other pharmaceuticals, as well as in the production of polymers and other materials.
Scientific Research Applications
Pyrrolidine Derivatives in Synthesis
Pyrrolidine derivatives are crucial intermediates in organic synthesis. For example, the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings demonstrate the utility of pyrrolidine cores in constructing complex organic structures. These compounds, including variations like the hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring, showcase the potential for creating ordered secondary structures indicative of the broader applicability of pyrrolidine derivatives in synthesizing novel organic molecules (Menegazzo et al., 2006).
Structural and Electronic Characterization
Studies involving pyrrolidine derivatives also extend to their structural and electronic characterization. For instance, the investigation into intramolecular hydrogen bonding interaction on the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid (TOPCA) through theoretical and experimental studies reveals how such interactions influence the charge transfer and emission properties of the compound. These findings are crucial for understanding the electronic behavior of pyrrolidine derivatives, which can be applied in developing new materials with specific optical and electronic properties (Muthuraja et al., 2018).
properties
IUPAC Name |
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQPSPEVRFBRQ-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376085 | |
Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049976-10-4 | |
Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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